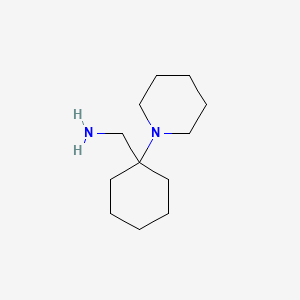

(1-(Piperidin-1-yl)cyclohexyl)methanamine

Description

Significance of Amine Functionality in Complex Molecular Architectures

Amines are a fundamental class of organic compounds derived from ammonia, characterized by a nitrogen atom with a lone pair of electrons. byjus.com This functional group is a cornerstone in the design of pharmaceuticals, with more than half of the top 200 small-molecule drugs sold in 2020 containing an amine. researchgate.net Their importance stems from their unique chemical properties and their ability to engage in crucial biological interactions. ijrpr.com

Primary and Secondary Amines: These amines possess N-H bonds, allowing them to act as hydrogen bond donors. This capability is vital for interacting with biological targets like proteins and enzymes. researchgate.net The addition of a primary amine can significantly increase polarity, which may enhance solubility. researchgate.net

Tertiary Amines: Lacking N-H bonds, tertiary amines cannot act as hydrogen bond donors but can be hydrogen bond acceptors via their lone pair of electrons. purkh.com

Basicity and Ionic Interactions: The lone pair of electrons on the nitrogen atom makes all amines basic, allowing them to accept a proton to form a positively charged ammonium (B1175870) ion. researchgate.netpurkh.com This ionized form is often crucial for forming strong ionic interactions with negatively charged residues (e.g., carboxylate groups of aspartate or glutamate) in biological receptors. researchgate.netijrpr.com The basicity generally increases from primary to tertiary amines in the gas phase due to the electron-donating inductive effect of alkyl groups, though this trend can be altered in aqueous solutions by solvation effects. science-revision.co.ukwikipedia.org

Table 1: Comparative Properties of Amine Classes

| Amine Class | General Structure | No. of N-H Bonds | Hydrogen Bonding Capability | Typical Role in Biological Interactions |

|---|---|---|---|---|

| Primary | R-NH₂ | 2 | Donor & Acceptor | Forms multiple hydrogen bonds; can form ionic bonds when protonated. researchgate.netlibretexts.org |

| Secondary | R₂-NH | 1 | Donor & Acceptor | Forms hydrogen bonds; can form ionic bonds when protonated. science-revision.co.ukamerigoscientific.com |

| Tertiary | R₃-N | 0 | Acceptor Only | Acts as a hydrogen bond acceptor; can form ionic bonds when protonated. purkh.com |

The reactivity of amines is dominated by the lone pair of electrons on the nitrogen atom. This lone pair makes amines both basic and nucleophilic. libretexts.orgmasterorganicchemistry.com

Structure and Flexibility: The nitrogen in an amine is typically sp³ hybridized, resulting in a trigonal pyramidal geometry with bond angles close to 107°, slightly compressed from the ideal tetrahedral angle of 109.5° due to the lone pair. byjus.com This structure allows for a degree of conformational flexibility.

Nucleophilicity: As nucleophiles, amines react with a wide range of electrophiles, enabling the formation of C-N bonds. masterorganicchemistry.commsu.edu This reactivity is fundamental in the synthesis of more complex molecules and in their interactions with biological targets. libretexts.org Amines readily react with alkyl halides, acid chlorides, and carbonyl compounds, which are key reactions in both organic synthesis and metabolic pathways. libretexts.orglibretexts.org

Importance of Piperidine (B6355638) and Cyclohexane (B81311) Rings in Pharmaceutical Scaffolds

Saturated cyclic systems are integral components of many drug molecules. They provide a three-dimensional framework that can orient functional groups in precise spatial arrangements, enhancing binding affinity and selectivity for a biological target.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most important and frequently occurring scaffolds in medicinal chemistry. nih.govmdpi.com It is present in numerous FDA-approved drugs across a wide range of therapeutic areas, including antipsychotics, antihistamines, and analgesics. nih.govresearchgate.net The inclusion of a piperidine scaffold can modulate physicochemical properties, improve pharmacokinetic profiles, and enhance biological activity and selectivity. thieme-connect.comcolab.wsthieme-connect.com

Table 2: Examples of Marketed Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class | Brief Description of Piperidine Role |

|---|---|---|

| Haloperidol | Antipsychotic | The piperidine moiety is a key part of the pharmacophore, interacting with dopamine (B1211576) receptors. nih.gov |

| Methylphenidate | CNS Stimulant | The piperidine ring is central to the molecule's structure and its activity as a norepinephrine-dopamine reuptake inhibitor. |

| Donepezil | Alzheimer's Disease | Contains a piperidine ring that contributes to its binding to acetylcholinesterase. nih.gov |

| Fentanyl | Opioid Analgesic | The 4-anilidopiperidine structure is crucial for its potent opioid receptor activity. |

| Palbociclib | Anticancer (CDK4/6 Inhibitor) | The piperidine ring is positioned in a solvent-exposed region, influencing the drug's pharmacokinetic properties. nih.gov |

The cyclohexane ring is a non-planar, saturated carbocycle that preferentially adopts a low-energy "chair" conformation to minimize angle and torsional strain. pressbooks.publibretexts.org In this conformation, the hydrogen atoms (or other substituents) are oriented in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The ring can undergo a "ring flip," which rapidly interconverts the two chair conformations, causing axial substituents to become equatorial and vice versa. pressbooks.pub The specific conformation of a cyclohexane ring within a drug molecule is critical for molecular recognition, as it determines the three-dimensional presentation of its substituents. studysmarter.co.uk An optimal fit between the drug molecule and its biological target often depends on the cyclohexane scaffold holding the pharmacophoric groups in the correct spatial orientation. algoreducation.com The use of cyclohexane rings is a common strategy in drug design to act as a bioisosteric replacement for phenyl rings, aiming to improve properties like metabolic stability. acs.org

Contextualization of (1-(Piperidin-1-yl)cyclohexyl)methanamine within Contemporary Medicinal Chemistry

The chemical structure of this compound, as detailed in public chemical databases, presents a compelling combination of the structural motifs discussed above. nih.govuni.lu

Molecular Formula: C₁₂H₂₄N₂ nih.gov

Structure: The molecule features a cyclohexane ring substituted at the C1 position with both a piperidine ring and an aminomethyl group (-CH₂NH₂).

This compound encapsulates multiple key functional groups:

A primary amine (-NH₂), capable of acting as a hydrogen bond donor and forming key ionic interactions.

A tertiary amine (the nitrogen within the piperidine ring), which acts as a hydrogen bond acceptor and a basic center.

A piperidine ring , a privileged scaffold in medicinal chemistry known to impart favorable properties. researchgate.net

A cyclohexane ring , which provides a rigid, three-dimensional core that dictates the spatial orientation of the piperidine and aminomethyl substituents.

The molecule is a geminal diamine derivative, with both a primary and a tertiary amine connected to the same quaternary carbon of the cyclohexane ring. This arrangement makes it a structural analog of other arylcycloalkylamines that are important templates for neuropharmacological research. researchgate.net The combination of a rigid carbocyclic scaffold with multiple amine functionalities positions this compound as a relevant structure for investigation within the principles of modern medicinal chemistry.

Table 3: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 196.33 g/mol | PubChem nih.gov |

| Molecular Formula | C₁₂H₂₄N₂ | PubChem nih.gov |

| XLogP3 | 1.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

Rationale for Investigating Novel Amine-Cyclohexyl-Piperidine Constructs

The investigation into novel constructs featuring amine, cyclohexyl, and piperidine moieties, such as this compound, is driven by the established therapeutic success of compounds containing these individual and combined structural elements. The rigid framework provided by the spiro-like junction of the piperidine and cyclohexane rings in this particular arrangement offers a unique scaffold for the presentation of the aminomethyl group in a defined spatial orientation. This structural rigidity is a desirable feature in medicinal chemistry as it can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding. bepls.com

Furthermore, the synthesis and evaluation of analogs of structurally related compounds, such as 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), have demonstrated that modifications to the piperidine and cyclohexyl rings can significantly influence activity at various transporters and receptors, including the dopamine transporter. nih.gov The study of such analogs provides a strong rationale for the systematic exploration of novel amine-cyclohexyl-piperidine constructs to identify compounds with optimized pharmacological profiles. The exploration of different substituents on the constituent rings allows for the fine-tuning of properties like lipophilicity, which can impact absorption, distribution, metabolism, and excretion (ADME) profiles.

Hypothesized Therapeutic Relevance based on Structural Motifs

The therapeutic relevance of this compound can be hypothesized based on the known pharmacological activities of compounds containing similar structural motifs.

Central Nervous System (CNS) Activity: The core structure of this compound is reminiscent of phencyclidine (PCP) and its analogs, which are known to interact with the N-methyl-D-aspartate (NMDA) receptor and other CNS targets. researchgate.netnih.gov While PCP itself has significant side effects, the exploration of its derivatives has led to the identification of compounds with potential therapeutic applications, including analgesia. researchgate.netnih.gov For instance, certain hydroxylated derivatives of 1-(1-phenylcyclohexyl)piperidine have shown altered affinity for PCP binding sites and opioid receptors. nih.gov The aminomethyl group in the target compound could modulate these interactions, potentially leading to a more favorable pharmacological profile.

Receptor Modulation: Spiro[cyclohexane-piperidine] derivatives have been identified as potent antagonists of the melanin-concentrating hormone 1 receptor (MCH-1R), which is a target for the treatment of obesity and anxiety. nih.gov Additionally, spiro[cyclohexane-pyrano[3,4-b]indole]-amines have been discovered as potent agonists of the nociceptin/orphanin FQ peptide (NOP) and opioid receptors, suggesting potential applications in pain management. nih.gov The unique three-dimensional arrangement of the amine-cyclohexyl-piperidine construct in this compound could allow for interactions with these or other G-protein coupled receptors.

Antiparasitic and Antimicrobial Activity: Analogs of BTCP, which share the 1-(1-arylcyclohexyl)piperidine core, have been investigated as inhibitors of trypanothione (B104310) reductase, a key enzyme in Trypanosoma and Leishmania parasites. nih.gov This suggests a potential avenue for the development of novel antiparasitic agents based on the amine-cyclohexyl-piperidine scaffold. The piperidine moiety itself is present in numerous compounds with demonstrated antimicrobial and antifungal properties. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H24N2 | PubChem |

| Molecular Weight | 196.34 g/mol | PubChem |

| XLogP3-AA | 2.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 196.1939486 g/mol | PubChem |

| Topological Polar Surface Area | 29.2 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Complexity | 164 | PubChem |

Structure

3D Structure

Propriétés

IUPAC Name |

(1-piperidin-1-ylcyclohexyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14/h1-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGRMGNDTSKKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327966 | |

| Record name | 1-[1-(Piperidin-1-yl)cyclohexyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41805-36-1 | |

| Record name | 1-[1-(Piperidin-1-yl)cyclohexyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Structural Modifications and Their Impact on Biological Activity

The biological activity of arylcyclohexylamines is highly sensitive to modifications at three key positions: the piperidine (B6355638) ring, the cyclohexyl ring, and the aryl ring. nih.gov

The piperidine ring is a crucial component for the activity of many PCP analogs. Modifications to this ring, including changing its size, substituting it with other cyclic amines, or adding substituents, have significant effects on potency and efficacy.

Replacing the piperidine ring with other amine groups can result in active compounds. erowid.org For instance, substituting piperidine with a pyrrolidine (B122466) ring tends to decrease potency. nih.gov Conversely, expanding the ring to a seven-membered hexamethyleneimine (B121469) ring can yield a compound with a potency comparable to that of PCP. erowid.org The introduction of alkyl substituents onto the piperidine ring generally reduces potency but not necessarily efficacy. Specifically, 3-methyl and 4-methylpiperidine (B120128) analogs have been found to retain approximately one-third of the activity of PCP. erowid.org

| Modification | Effect on Activity | Example Analog(s) | Source(s) |

|---|---|---|---|

| Replacement with Pyrrolidine | Decreased potency | 1-(1-Phenylcyclohexyl)pyrrolidine (PCPy) | nih.gov |

| Replacement with Morpholine | Decreased potency | 1-(1-Phenylcyclohexyl)morpholine (PCMo) | nih.gov |

| Ring expansion (Hexamethyleneimine) | Similar potency to PCP | 1-(1-Phenylcycloheptyl)piperidine | erowid.org |

| Alkyl substitution (e.g., 3-methyl, 4-methyl) | Reduced potency | 1-(1-Phenylcyclohexyl)-3-methylpiperidine | erowid.org |

The six-membered cyclohexane (B81311) ring is considered the optimal size for maximizing potency in PCP derivatives. erowid.org Altering the ring size or introducing substituents can drastically change the biological activity.

Studies have shown that both decreasing the ring size to a cyclopentyl group and increasing it to a cycloheptyl group lead to a significant decrease in activity. erowid.org However, some research suggests that a larger ring size might increase affinity for dopamine (B1211576) receptors. erowid.org The introduction of substituents onto the cyclohexyl ring also has a marked impact. For example, adding a methyl group at the 2- or 4-position of the ring can increase activity. erowid.org In contrast, introducing a hydroxyl group at any position on the cyclohexyl ring diminishes activity at the PCP receptor by a factor of 10 to 80. erowid.org In a study of 1-(1-phenyl-4-methylcyclohexyl)piperidines, the isomer with a cis relationship between the phenyl and methyl groups was found to be more potent than the trans isomer. nih.gov

| Modification | Effect on Activity | Example Analog(s) | Source(s) |

|---|---|---|---|

| Ring contraction (Cyclopentyl) | Drastic decrease | 1-(1-Phenylcyclopentyl)piperidine | erowid.org |

| Ring expansion (Cycloheptyl) | Drastic decrease | 1-(1-Phenylcycloheptyl)piperidine | erowid.org |

| Methyl substitution (2- or 4-position) | Increased activity | 1-(1-Phenyl-4-methylcyclohexyl)piperidine | erowid.orgnih.gov |

| Hydroxyl substitution | Decreased activity (10-80 fold) | 1-(1-Phenyl-4-hydroxycyclohexyl)piperidine | erowid.org |

The nature of the substituent at the 1-position of the cyclohexyl ring is arguably the most critical determinant of a compound's pharmacological profile in this class. In the well-studied arylcyclohexylamines, a phenyl or other aromatic ring is directly attached to the cyclohexyl ring, a feature considered essential for their characteristic NMDA receptor antagonism. wikipedia.orgmdpi.com The compound (1-(Piperidin-1-yl)cyclohexyl)methanamine represents a fundamental departure from this template, as it lacks an aromatic ring at this position, featuring instead a methanamine (-CH2NH2) group.

Research on PCP analogs has demonstrated that the spatial relationship between the aromatic ring and the rest of the molecule is rigidly defined. Studies in which the distance between the phenyl ring and the cyclohexyl scaffold was systematically increased by inserting one or more methylene (B1212753) units resulted in a complete loss of PCP-like activity. nih.gov This finding underscores the importance of the direct aryl-cyclohexyl linkage for binding to the PCP site on the NMDA receptor. Given that this compound lacks the aryl group entirely, it is highly unlikely to exhibit typical arylcyclohexylamine activity, such as NMDA receptor antagonism. Its biological properties would be dictated by the newly introduced aminomethyl functionality.

Stereochemistry plays a pivotal role in the biological activity of many cyclohexylamine (B46788) derivatives, as the introduction of substituents can create chiral centers. nih.gov The differential activity of stereoisomers provides strong evidence for specific, three-dimensional interactions with biological targets.

For example, a significant difference in PCP-like activity is observed between the optical isomers of dexoxadrol (B1663360) and levoxadrol, with only the former showing activity. nih.gov Furthermore, studies on the resolved enantiomers of trans-1-(1-phenyl-2-methylcyclohexyl)piperidine revealed that the (-)-isomer is substantially more potent than both PCP and its corresponding (+)-isomer, highlighting a clear enantioselectivity at the PCP binding site. nih.gov The absolute configuration of the potent (-)-isomer was determined to be 1S, 2R. nih.gov This demonstrates that biological receptors can discriminate between enantiomers, which has profound implications for drug design and efficacy. While this compound itself is achiral, any substitution on the cyclohexyl or piperidine rings could introduce chirality, making stereochemistry a critical factor in the activity of its potential derivatives.

Computational Approaches to SAR/SPR Analysis

Computational methods, particularly molecular docking, are invaluable tools for elucidating the interactions between ligands and their biological targets, thereby rationalizing observed SAR data and guiding the design of new compounds. nih.gov

Molecular docking simulations are used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov In the context of the arylcyclohexylamine class, docking studies have been instrumental in understanding how these ligands bind within the channel pore of the NMDA receptor. mdpi.com These simulations can rationalize why certain structural modifications enhance or diminish activity. For instance, docking can illustrate how the addition of a substituent might create a favorable interaction with an amino acid residue in the binding site or, conversely, cause a steric clash.

For a novel compound like this compound, which lacks the canonical aryl group, molecular docking would be a critical first step in a virtual screening process. By docking the compound against a panel of known biological targets (such as monoamine transporters, GPCRs, or various enzymes), researchers could generate hypotheses about its potential pharmacological profile. Docking studies could compare its fit in the NMDA receptor channel to that of PCP, likely confirming a poor interaction, while simultaneously exploring other potential binding sites where the aminomethyl group could form key interactions, such as hydrogen bonds. mdpi.com This computational approach allows for an efficient, cost-effective exploration of the potential biological space for new chemical entities.

Molecular Dynamics Simulations for Conformational Dynamics and Binding

While specific molecular dynamics (MD) simulations for this compound are not extensively reported in the literature, the principles of this computational technique provide valuable insights into its likely behavior. MD simulations are powerful tools for studying the conformational dynamics of molecules and their binding interactions with biological targets. researchgate.net For a molecule like this compound, MD simulations would be crucial for understanding the flexibility of the cyclohexyl and piperidine rings and how the compound adapts its shape to fit into a receptor binding pocket.

The conformational landscape of this compound is characterized by the chair and boat conformations of the cyclohexyl and piperidine rings, as well as the rotational freedom of the methanamine group. MD simulations could predict the most stable conformations in an aqueous environment and in the presence of a receptor. These simulations would also reveal key information about the stability of the ligand-receptor complex, the specific amino acid residues involved in binding, and the energetic contributions of these interactions. For related arylcyclohexylamines, MD studies have been instrumental in elucidating the binding modes at the NMDA receptor. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

A QSAR study on this compound and its analogs would involve calculating a set of molecular descriptors that quantify various aspects of their structure, such as steric, electronic, and hydrophobic properties. These descriptors would then be correlated with their experimentally determined biological activities (e.g., binding affinity for the NMDA receptor) using statistical methods. The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds.

The following table provides a hypothetical example of data that would be used in a QSAR study of this compound and its analogs.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (IC50, nM) |

| Analog 1 | 182.31 | 2.5 | 26.02 | 500 |

| This compound | 196.34 | 2.8 | 38.05 | 350 |

| Analog 2 | 210.37 | 3.1 | 38.05 | 200 |

| Analog 3 | 224.40 | 3.4 | 38.05 | 150 |

Elucidation of Key Pharmacophoric Features

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric features can be inferred from studies on related NMDA receptor antagonists.

Identification of Essential Binding Elements and Interaction Sites

The essential binding elements of arylcyclohexylamines at the PCP site of the NMDA receptor are well-characterized. These typically include:

A hydrophobic core: The cyclohexyl ring serves as a bulky, hydrophobic moiety that occupies a corresponding hydrophobic pocket in the receptor.

A basic nitrogen atom: The nitrogen atom of the piperidine ring is protonated at physiological pH, forming a positively charged center that is crucial for interaction with negatively charged or polar residues in the binding site, likely through a cation-π or hydrogen bonding interaction.

Additional interaction points: The methanamine group in this compound introduces an additional basic center and potential for hydrogen bonding, which can further anchor the molecule in the binding site and contribute to its specific activity profile.

Studies on related compounds have identified key amino acid residues in the NMDA receptor that are involved in binding, providing a map of the interaction sites. mdpi.com

Mapping of Chemical Space for Optimal Biological Responses

Mapping the chemical space for arylcyclohexylamines involves systematically modifying the structure to explore how these changes affect biological activity. This allows for the identification of regions of chemical space that are associated with optimal biological responses. For this compound, this would involve exploring variations in the substituents on the cyclohexyl and piperidine rings.

The absence of an aryl group in this compound places it in a distinct region of the chemical space of arylcyclohexylamines. Its activity is therefore more dependent on the interactions of the cyclohexyl and piperidine moieties. The introduction of the methanamine group provides a vector for further exploration of the chemical space, for example, by N-alkylation of the primary amine or by altering the length of the carbon chain. Understanding the chemical space around this compound is essential for designing derivatives with tailored pharmacological properties.

Pharmacological Investigations and Mechanistic Insights

Target Identification and Engagement for (1-(Piperidin-1-yl)cyclohexyl)methanamine

While direct pharmacological data for this compound is limited, its structural motifs, particularly the piperidin-1-ylcyclohexyl core, are present in various compounds with known biological activities. This allows for inferential analysis of its potential molecular targets.

Investigation of Central Nervous System (CNS) Targets

The structural resemblance of this compound to phencyclidine (PCP) and its analogs suggests potential interactions with central nervous system targets. PCP, a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist, features a phenylcyclohexylpiperidine scaffold. nih.gov Structure-activity relationship studies on PCP derivatives have demonstrated that modifications to the aromatic and piperidine (B6355638) rings can significantly alter their affinity and activity at the NMDA receptor. nih.gov For instance, analogs with increased electron density on the aromatic ring tend to retain PCP-like activity. nih.gov

Enzyme Inhibition Studies (e.g., Dipeptidyl Peptidase IV (DPP-4))

Recent research has explored scaffolds similar to this compound for their potential as enzyme inhibitors. Specifically, compounds with a C-(1-aryl-cyclohexyl)-methylamine framework have been identified as a novel chemotype for the inhibition of dipeptidyl peptidase IV (DPP-IV). DPP-IV inhibitors are a class of oral antidiabetic agents that work by preventing the degradation of incretin (B1656795) hormones. nih.govgoogle.comresearchgate.netsrce.hr Studies on piperazine (B1678402) derivatives have also shown inhibitory activity against DPP-IV, suggesting that the piperidine moiety in the subject compound could contribute to interactions with this enzyme. nih.govsrce.hr For example, certain piperazine sulfonamide derivatives have demonstrated in vitro DPP-IV inhibitory activity. researchgate.netsrce.hr

Receptor Binding Profiling (e.g., NMDA receptors, Opioid Receptors)

The piperidine and cyclohexyl rings are key pharmacophoric elements in ligands for both NMDA and opioid receptors.

NMDA Receptors: As mentioned, the structural analogy to PCP strongly implies a potential interaction with the NMDA receptor. The phencyclidine binding site on the NMDA receptor is a well-established target for dissociative anesthetics. nih.gov Research on 1,3,5-alkylsubstituted cyclohexylamines has further elucidated the binding of such structures to the PCP site of the NMDA receptor. nih.gov

Opioid Receptors: The piperidine moiety is a common feature in many synthetic opioids. nih.govunica.it For instance, the novel synthetic opioid MT-45 contains a cyclohexyl-piperazine structure and exhibits affinity for μ-opioid receptors. nih.gov Furthermore, studies on naltrexone (B1662487) derivatives, which are opioid receptor antagonists, have highlighted the importance of the N-substituted piperidine core for binding affinity and antagonist potency. unica.it The interaction of these ligands often involves a crucial ionic bond between the protonated nitrogen of the piperidine ring and an aspartate residue within the receptor. unica.it

In Vitro Pharmacological Characterization

The in vitro evaluation of a compound's pharmacological activity is crucial for understanding its mechanism of action and potential therapeutic applications.

Cell-Based Assays for Functional Activity

Cell-based assays are instrumental in determining the functional consequences of a compound's interaction with its molecular target.

Enzymatic Activity Inhibition: For potential DPP-IV inhibition, in vitro assays are commercially available to screen for inhibitory activity. These assays typically utilize a fluorogenic substrate that is cleaved by DPP-IV to produce a measurable fluorescent signal. nih.gov The presence of an inhibitor reduces the rate of substrate cleavage, allowing for the quantification of its inhibitory potency (e.g., IC50 value). Studies on piperazine derivatives have employed such assays to determine their percentage of DPP-IV inhibition at specific concentrations. nih.govsrce.hr

Receptor Activation/Antagonism: To assess activity at NMDA receptors, cell lines expressing specific NMDA receptor subunits can be used. Changes in intracellular calcium levels upon application of the compound in the presence of an agonist like NMDA can indicate either agonistic or antagonistic activity. nih.gov Similarly, for opioid receptors, cell-based assays such as β-arrestin recruitment assays or measurements of cyclic AMP (cAMP) levels can quantify the potency and efficacy of a compound as an agonist or antagonist. nih.gov

High-Throughput Screening (HTS) and Hit Identification

High-throughput screening allows for the rapid testing of large libraries of chemical compounds to identify "hits" with a desired biological activity. While there is no specific public record of this compound being included in a large-scale HTS campaign, its structural features make it a candidate for inclusion in libraries targeting CNS disorders or metabolic diseases. The development of robust in vitro assays, as described above, is a prerequisite for its inclusion in such screening efforts.

Data on Structurally Related Compounds

To provide context for the potential pharmacological profile of this compound, the following table summarizes data for structurally related compounds.

| Compound Class/Scaffold | Target | Assay Type | Finding | Reference |

| Piperazine Sulfonamide Derivatives | DPP-IV | In vitro enzyme inhibition | 11.2% to 22.6% inhibition at 100 µM | researchgate.netsrce.hr |

| C-(1-aryl-cyclohexyl)-methylamines | DPP-IV | In vitro enzyme inhibition | Novel chemotype for DPP-IV inhibition | google.com |

| 1,3,5-alkylsubstituted cyclohexylamines | NMDA Receptor (PCP site) | Receptor binding assay | Demonstrates binding to the PCP site | nih.gov |

| MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) | μ-Opioid Receptor | β-arrestin recruitment & cAMP assays | μ-opioid receptor agonist | nih.gov |

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)-piperidines | μ-Opioid Receptor | In vitro antagonist activity assay | Pure opioid antagonists | unica.it |

Preclinical Pharmacological Evaluation

Preclinical studies are fundamental for establishing the initial efficacy and pharmacodynamic characteristics of a new chemical entity before it can be considered for further development. This subsection focuses on the in vivo efficacy of this compound in relevant animal models and the identification of corresponding pharmacodynamic biomarkers.

Currently, there is a notable absence of published in vivo efficacy studies for the specific compound this compound in the public domain. While research exists on structurally analogous compounds, such as 1-phenylcyclohexylamine (B1663984) and its derivatives, which have shown anticonvulsant properties in rodent models of maximal electroshock seizures, this data cannot be directly extrapolated to this compound. The unique structural attributes of each compound dictate its specific pharmacological activity. Therefore, without dedicated in vivo studies on this compound, its efficacy in any animal model remains uncharacterized.

The identification of pharmacodynamic biomarkers is crucial for monitoring the biological effects of a drug and correlating them with its efficacy. Due to the lack of in vivo efficacy studies for this compound, there are currently no established pharmacodynamic biomarkers for this compound. The development of such biomarkers would be contingent on future research demonstrating a measurable and consistent physiological or molecular response to the compound in a relevant biological system.

Mechanism of Action Studies at the Molecular and Cellular Levels

Elucidating the precise mechanism by which a compound exerts its pharmacological effects is a cornerstone of drug discovery and development. This involves identifying its molecular targets, understanding the intricacies of its interaction with these targets, and characterizing the downstream cellular signaling events.

Detailed studies on the specific molecular targets and signaling pathways modulated by this compound are not available in the current scientific literature. While related compounds have been investigated for their interaction with various receptors, including opioid and NMDA receptors, specific binding affinities and functional data for this compound are yet to be reported. Future research would need to employ techniques such as radioligand binding assays and functional cellular assays to identify its primary molecular targets and delineate the subsequent signaling cascades.

The concepts of orthosteric and allosteric binding are central to understanding drug-receptor interactions. Orthosteric ligands bind to the same site as the endogenous ligand, while allosteric modulators bind to a distinct site, thereby altering the receptor's response to the endogenous ligand. This can manifest as positive, negative, or neutral modulation of the orthosteric ligand's affinity and/or efficacy.

There is currently no published evidence to suggest whether this compound acts as an orthosteric ligand or an allosteric modulator at any given receptor. Determining its mode of binding would require sophisticated experimental approaches, including competition binding studies and functional assays designed to detect allosteric effects.

Applications and Future Directions in Drug Discovery

Therapeutic Potential of (1-(Piperidin-1-yl)cyclohexyl)methanamine and its Derivatives

The inherent structural features of the piperidine-cyclohexane core have made it an attractive starting point for generating novel therapeutic agents. By modifying the core and adding various functional groups, chemists have developed derivatives with significant biological activities.

Derivatives of the piperidine-cyclohexyl scaffold have been investigated for their effects on the Central Nervous System (CNS). A notable example is the phencyclidine (PCP) class of compounds. The derivative 1-(1-(4-Fluorophenyl)cyclohexyl)piperidine (4'-F-PCP), which shares the core cyclohexyl-piperidine structure, has been studied for its psychopharmacological properties. nih.gov Research in rodent models indicates that 4'-F-PCP demonstrates significant psychomotor, rewarding, and reinforcing effects. nih.gov These properties are linked to its ability to activate dopaminergic neurotransmission and downstream signaling pathways in the nucleus accumbens, a key brain region involved in reward and addiction. nih.gov Such findings underscore the potential for this chemical scaffold to generate lead compounds for studying and potentially treating various CNS disorders where modulation of dopaminergic pathways is relevant.

A significant area of development for piperidine (B6355638) derivatives is in the treatment of Type 2 Diabetes Mellitus (T2DM). nih.gov These compounds can act as inhibitors of the enzyme Dipeptidyl Peptidase-4 (DPP-4). nih.gov DPP-4 inhibitors, also known as "gliptins," work by preventing the breakdown of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.gov By augmenting the activity of these hormones, DPP-4 inhibitors enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release, leading to better glycemic control. nih.gov

One such derivative is BI 1356 (Linagliptin), which incorporates a chiral (R)-3-aminopiperidine moiety. nih.govdocumentsdelivered.com This compound is a potent and selective DPP-4 inhibitor developed for the treatment of T2DM. nih.gov Studies in diabetic rodent models have shown that chronic administration of BI 1356 effectively lowers HbA1c and leads to a sustained increase in the basal levels of active GLP-1. nih.gov The success of this derivative highlights the role of the piperidine scaffold in designing effective oral anti-hyperglycemic agents.

Table 1: Research Findings on BI 1356 (Linagliptin) in Diabetic Models

| Model | Effect of Chronic Dosing | Mechanism Highlight | Reference |

|---|---|---|---|

| Zucker Diabetic Fatty Rats | Lowered HbA1c | Sustained increase in basal active GLP-1 | nih.gov |

The versatility of the piperidine scaffold extends beyond CNS and metabolic disorders into the realm of infectious diseases and oncology.

Antiviral Potential: Researchers have optimized a 4-aminopiperidine (B84694) scaffold, discovering a novel class of inhibitors targeting Hepatitis C Virus (HCV) assembly. nih.gov The initial hit compound was developed into derivatives with increased potency against HCV and improved metabolic properties. nih.gov

Antimalarial Activity: A high-throughput screen identified a 3-piperidin-4-yl-1H-indole scaffold as a promising starting point for new antimalarial drugs. nih.gov Subsequent optimization led to a lead compound with activity against both drug-sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov

Other Areas: Piperidine derivatives have also been patented as inhibitors of PI3K and mTOR for treating proliferative diseases and for the treatment of obesity, demonstrating the broad applicability of this chemical family. medchemica.com

Novel Drug Design Strategies Inspired by the this compound Scaffold

The development of drugs from a core scaffold like this compound relies on sophisticated design strategies to enhance desired therapeutic properties while minimizing off-target effects.

Fragment-Based Drug Discovery (FBDD) is an established strategy where small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. nih.gov These fragments then serve as efficient starting points for building more potent and selective lead compounds. nih.govyoutube.com This "anchor and grow" approach allows chemists to build a molecule piece-by-piece within the target's binding pocket. youtube.com

The piperidine ring is a common fragment used in such campaigns. For example, a screening campaign to find inhibitors of the DNA repair enzyme OGG1 identified N-piperidinyl-benzimidalones as weak initial hits. nih.gov Through a subsequent hit-to-lead optimization process, this series was developed into a potent and selective inhibitor, demonstrating how a simple piperidine-containing fragment can be elaborated into a valuable lead compound. nih.gov Similarly, the discovery of HCV assembly inhibitors began with a piperidine-containing hit that was systematically optimized to improve potency and drug-like properties. nih.gov

Table 2: Example of Lead Optimization from a Piperidine-Containing Fragment

| Target | Initial Hit Class | Optimization Goal | Outcome | Reference |

|---|---|---|---|---|

| OGG1 | N-piperidinyl-benzimidalones | Increase potency and selectivity | Identification of a potent inhibitor (IC₅₀ = 200 nM) with good selectivity | nih.gov |

Introducing chirality into a molecule is a powerful strategy for enhancing biological activity and selectivity. rsc.org By creating stereoisomers (enantiomers or diastereomers), it is possible to find a version of the molecule that fits its intended target much more precisely than its counterparts, potentially avoiding interaction with other targets and reducing side effects.

The importance of chirality is evident in the DPP-4 inhibitor BI 1356, which is specifically the (R)-enantiomer of 8-(3-amino-piperidin-1-yl)-xanthine. nih.govdocumentsdelivered.com This specific stereochemistry is crucial for its potent and selective inhibitory activity.

Further research has shown that introducing a chiral center by adding a methyl group to a piperazine (B1678402) ring (a close relative of piperidine) can have profound effects on selectivity. nih.gov Studies on phenylpiperazine compounds revealed that different stereoisomers exhibited distinct selectivity for different subtypes of nicotinic acetylcholine (B1216132) receptors (α7 and α9*). nih.gov This principle directly applies to the this compound scaffold, where the strategic introduction of chiral centers can be used to fine-tune the interaction of its derivatives with their biological targets, leading to the development of more selective and effective medicines.

Hybridization with Other Pharmacologically Active Moieties

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a powerful strategy in drug design to create novel compounds with improved affinity, selectivity, and efficacy, or to develop agents with dual modes of action. mdpi.com The this compound scaffold is well-suited for such synthetic endeavors due to the presence of a reactive primary amine group.

This primary amine can serve as a chemical handle for the attachment of various pharmacologically active moieties. For instance, coupling with moieties known to interact with specific biological targets could yield hybrid molecules with unique therapeutic profiles. The selection of a suitable linker and the strategic choice of the second pharmacophore are critical in the design of these hybrids to ensure that the desired biological activities are achieved. mdpi.com The versatility of this scaffold allows for the potential creation of a diverse library of hybrid compounds for screening against various diseases.

Challenges and Opportunities in Translating Research Findings

The translation of promising preclinical research on novel chemical entities into clinical candidates is a complex process fraught with challenges. For derivatives of the this compound scaffold, these hurdles will likely revolve around optimizing their pharmacokinetic and pharmacodynamic properties to achieve a desirable therapeutic window.

Addressing Selectivity and Off-Target Effects

A significant challenge in the development of neurologically active compounds is achieving receptor selectivity to minimize off-target effects. The related class of arylcyclohexylamines, for example, is known to interact with multiple targets, including NMDA receptors, dopamine (B1211576) transporters, and sigma receptors. wikipedia.org This polypharmacology can lead to a complex side-effect profile.

For the this compound core, medicinal chemistry efforts would need to focus on modifications that enhance selectivity for a specific biological target. Structure-activity relationship (SAR) studies are crucial in this regard. For instance, research on phencyclidine (PCP) analogs has shown that substitutions on the aromatic ring or the amine moiety can significantly alter receptor binding and activity. nih.gov Similarly, hydroxylation of the PCP structure has been demonstrated to decrease its affinity for certain receptors, which could be a strategy to reduce unwanted side effects. nih.gov Although this compound lacks the aryl group of PCP, systematic modifications of the cyclohexane (B81311) and piperidine rings could be explored to modulate its interaction with various receptors and improve its selectivity profile.

Optimization for Improved Therapeutic Index

The therapeutic index, a measure of the margin between the therapeutic dose and the toxic dose of a drug, is a critical parameter in drug development. A low therapeutic index can limit the clinical utility of a compound. For derivatives of the this compound scaffold, optimizing this parameter would be a key objective.

Strategies to improve the therapeutic index often involve modifying the molecule's structure to enhance its absorption, distribution, metabolism, and excretion (ADME) properties, thereby increasing its concentration at the site of action while minimizing exposure to other tissues where it may cause toxicity. nih.gov For example, introducing polar functional groups could modulate the compound's solubility and ability to cross the blood-brain barrier. nih.gov Furthermore, understanding the metabolic pathways of these compounds is essential to identify and block the formation of potentially toxic metabolites.

The table below outlines some potential research directions for optimizing the therapeutic index of compounds based on the this compound scaffold.

| Research Direction | Rationale |

| Pharmacokinetic Profiling | To understand the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds. |

| Metabolite Identification | To identify and characterize metabolites and assess their potential for toxicity. |

| Prodrug Strategies | To improve bioavailability and target-specific delivery of the active compound. |

| Dose-Response Studies | To establish the relationship between dose, efficacy, and toxicity in preclinical models. |

Future Research Avenues and Untapped Potential of the Core Scaffold

The this compound core scaffold holds considerable untapped potential for the discovery of novel therapeutic agents. While it shares structural features with some known pharmacologically active classes, its unique combination of functional groups suggests that it could interact with biological targets in novel ways.

Future research should focus on a systematic exploration of the chemical space around this scaffold. This would involve the synthesis and biological evaluation of a library of derivatives with diverse substitutions on the cyclohexane and piperidine rings, as well as modifications of the aminomethyl side chain. Such studies could uncover compounds with a range of pharmacological activities. Given the diverse activities of the broader arylcyclohexylamine class, which includes NMDA receptor antagonists, dopamine reuptake inhibitors, and sigma receptor agonists, it is plausible that derivatives of the this compound scaffold could also exhibit a wide spectrum of biological effects. wikipedia.org

A comprehensive screening of these novel compounds against a panel of biological targets, including receptors, enzymes, and ion channels, could identify promising lead compounds for various therapeutic areas, such as neurodegenerative diseases, pain management, and psychiatric disorders. The development of potent and selective ligands for these targets could pave the way for new and improved treatments.

Q & A

Q. Q1. What are the recommended analytical techniques for characterizing (1-(Piperidin-1-yl)cyclohexyl)methanamine, and how do they resolve structural ambiguities?

A:

- 1H-NMR Spectroscopy : Use a 300 MHz spectrometer (e.g., Varian Mercury-VX) to analyze proton environments. For example, the cyclohexyl and piperidinyl groups exhibit distinct δ values (e.g., 1.0–2.5 ppm for aliphatic protons). Internal standards like Me4Si ensure precision .

- HR-MS-ESI : Employ a Bruker Daltonics MicrOTOF-Q II to confirm molecular weight (mass range 50–800 m/z). This distinguishes between isomers or contaminants by precise mass-to-charge ratios .

- Chromatography : Pair with NMR/MS to assess purity, especially for intermediates like 1-[1-(5-Methoxypyridin-2-yl)cyclohexyl]methanamine, which may form during synthesis .

Q. Q2. How can researchers optimize the synthesis of this compound to improve yield and purity?

A:

- Key Steps :

- Cyclohexylamine Functionalization : React cyclohexylamine with piperidine derivatives under reductive amination conditions. Use NaBH3CN as a selective reducing agent to minimize side reactions .

- Purification : Employ column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the target compound. Monitor via TLC .

- Yield Optimization : Adjust stoichiometry of formaldehyde (if used) and reaction time. For example, excess formaldehyde may lead to over-alkylation, reducing yield .

Advanced Research Questions

Q. Q3. How do structural modifications to the piperidinyl or cyclohexyl moieties affect the compound’s biological activity?

A:

- Case Study : Compare with analogs like {1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine (CAS 944348-12-3). The trifluoromethyl group enhances lipophilicity and enzyme-binding affinity, as seen in PET radioligands targeting neuroreceptors .

- Methodology :

- SAR Analysis : Synthesize derivatives with substituents on the piperidine ring (e.g., methyl, phenyl) and assay for receptor binding (e.g., radioligand displacement assays) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like NMDA receptors, leveraging cyclohexyl rigidity for steric effects .

Q. Q4. How should researchers address contradictions in reported data on the compound’s physicochemical properties?

A:

- Data Reconciliation :

- Boiling Point/Density : Literature may vary due to impurities. Reproduce measurements under controlled conditions (e.g., 108°C boiling point for pure [1-(Aminomethyl)cyclohexyl]methanamine) .

- Solubility : Conflicting solubility data in polar vs. nonpolar solvents can arise from hydration states. Use Karl Fischer titration to quantify water content .

- Collaborative Validation : Cross-reference with databases like PubChem (e.g., InChI=1S/C8H18N2/c9-6-8(7-10)4-2-1-3-5-8/h1-7,9-10H2) to confirm structural integrity .

Q. Q5. What mechanistic insights exist for the compound’s reactivity in nucleophilic or catalytic reactions?

A:

- Nucleophilic Pathways : The primary amine group undergoes Schiff base formation with ketones/aldehydes. For example, reaction with benzaldehyde forms a stable imine, verified by FT-IR (C=N stretch ~1640 cm⁻¹) .

- Catalytic Applications : Test as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings). Cyclohexyl rigidity may enhance stereoselectivity in C–C bond formation .

Q. Q6. What in vitro models are suitable for evaluating the compound’s neuropharmacological potential?

A:

- Assays :

- Caution : Adhere to in vitro guidelines (e.g., no human/animal testing per BenchChem disclaimers) .

Q. Q7. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

A:

- Stability Protocols :

- pH Studies : Incubate in buffers (pH 1–12) at 37°C. Monitor degradation via HPLC; amine groups may protonate at low pH, altering solubility .

- Thermal Analysis : Use DSC/TGA to determine decomposition thresholds (e.g., >150°C for solid-state stability) .

- Storage : Store in amber glass under nitrogen (4°C) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.